1-(2-Amino-3-mercaptophenyl)propan-1-one is an organic compound characterized by its molecular formula and a molecular weight of approximately 181.25 g/mol. This compound features a propanone functional group, an amino group, and a mercapto group, which contribute to its unique chemical properties and potential biological activities. The IUPAC name for this compound is 1-(2-amino-3-sulfanylphenyl)propan-1-one, and its structure can be represented by the canonical SMILES notation: CC(=O)CC1=C(C(=CC=C1)S)N.
The biological activity of 1-(2-Amino-3-mercaptophenyl)propan-1-one is attributed to its functional groups. The amino group facilitates interactions through hydrogen bonding and ionic interactions, while the mercapto group can engage in redox reactions and form covalent bonds with thiol-reactive species. This compound has shown potential in modulating enzyme activities and influencing receptor interactions, which may lead to various biological effects such as anti-inflammatory or antioxidant activities .
Several synthesis methods have been developed for producing 1-(2-Amino-3-mercaptophenyl)propan-1-one:
These methods are optimized to improve yield and purity while minimizing by-products.
The applications of 1-(2-Amino-3-mercaptophenyl)propan-1-one span various fields:
Research indicates that 1-(2-Amino-3-mercaptophenyl)propan-1-one interacts with specific molecular targets, influencing biochemical pathways. Studies have shown that its amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. These interactions highlight its potential as a therapeutic agent or a tool for biochemical research .
Several compounds share structural similarities with 1-(2-Amino-3-mercaptophenyl)propan-1-one. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(2-Amino-3-mercaptophenyl)propan-2-one | Different ketone position affecting reactivity | |
1-(3-Mercaptophenyl)propan-2-one | Lacks amino group; different reactivity | |
4-Amino-5-mercapto[1,2,4]triazoles | Different core structure; distinct pharmacological properties | |
1-(4-Ethyl-3-mercaptophenyl)propan-1-one | Contains an ethyl substituent; altered reactivity |
The uniqueness of 1-(2-Amino-3-mercaptophenyl)propan-1-one lies in its specific combination of functional groups and their positions, which confer distinct chemical reactivity and biological properties compared to these similar compounds.